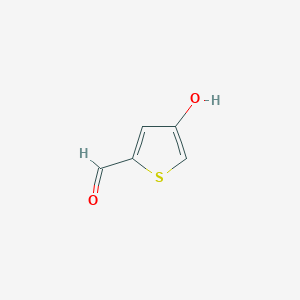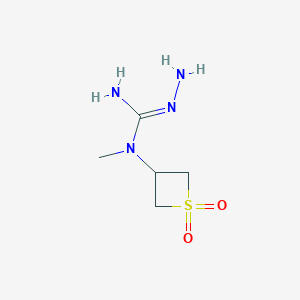
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound contains a thietane ring, which is a four-membered ring containing sulfur, and is further characterized by the presence of a dioxido group, making it a dioxothietane derivative. The presence of the hydrazinecarboximidamide group adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide typically involves the reaction of 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form the dioxothietane derivative. The reaction conditions often require the use of oxidizing agents and specific solvents to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms into the structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, its antidepressant activity is thought to be related to its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound shares the dioxothietane ring and has shown similar antidepressant activity.
3-substituted thietane-1,1-dioxides: These compounds also contain the thietane ring and have been studied for their biological activities.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide is unique due to the presence of the hydrazinecarboximidamide group, which adds to its chemical reactivity and potential biological activity. This makes it distinct from other dioxothietane derivatives and highlights its potential for various applications.
Propiedades
Fórmula molecular |
C5H12N4O2S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2-amino-1-(1,1-dioxothietan-3-yl)-1-methylguanidine |
InChI |
InChI=1S/C5H12N4O2S/c1-9(5(6)8-7)4-2-12(10,11)3-4/h4H,2-3,7H2,1H3,(H2,6,8) |
Clave InChI |
STWDVHAKBXPBOD-UHFFFAOYSA-N |
SMILES isomérico |
CN(C1CS(=O)(=O)C1)/C(=N/N)/N |
SMILES canónico |
CN(C1CS(=O)(=O)C1)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


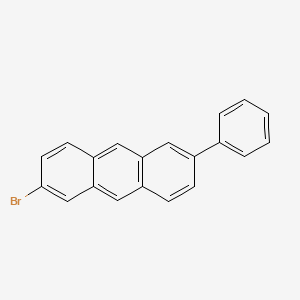
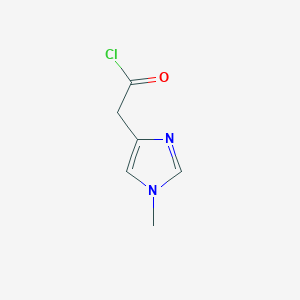

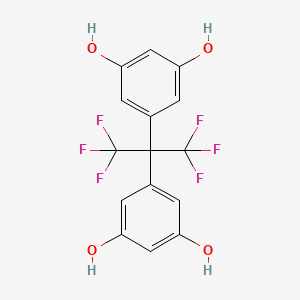
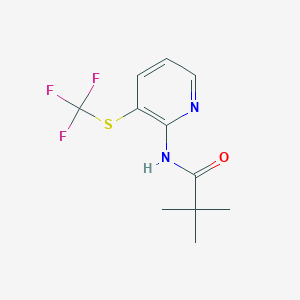
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)

![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
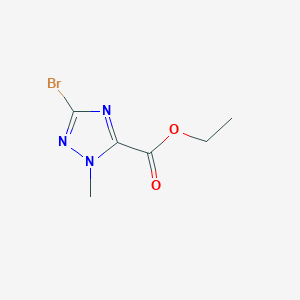

![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)

![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
